1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,6,7-Trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a tricyclic imidazo[2,1-f]purine-dione core. Its structure features methyl groups at positions 1, 6, and 7, along with an ortho-tolyl substituent at position 8, which distinguishes it from related analogs.
Properties
IUPAC Name |
4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-9-7-5-6-8-12(9)21-10(2)11(3)22-13-14(18-16(21)22)20(4)17(24)19-15(13)23/h5-8H,1-4H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKFZATYASOFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,6,7-Trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications due to its interaction with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H28N6O3
- Molecular Weight : 436.516 g/mol
- CAS Number : 896320-15-3
The biological activity of this compound is primarily attributed to its interactions with several molecular targets:
- Adenosine Receptors : It acts as an agonist or antagonist for adenosine receptors, which are crucial in mediating various physiological processes including inflammation and neuroprotection .
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as HSP90 and Src kinase, which are involved in cancer cell proliferation and survival pathways .
- Cellular Pathways Modulation : It influences pathways related to cell differentiation and apoptosis, potentially making it useful in cancer therapy .
Biological Activities
The compound exhibits a range of biological activities:
- Antitumor Activity : Studies have indicated that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : It has been noted for its ability to modulate inflammatory responses through adenosine receptor pathways.
- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis, suggesting potential in neurodegenerative disease treatment.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study published in PubMed, this compound was tested against various cancer cell lines. Results showed significant inhibition of cell growth at nanomolar concentrations. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Case Study: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in models of oxidative stress. The findings indicated that it significantly reduced neuronal cell death and maintained mitochondrial integrity under stress conditions. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their substituents are summarized in Table 1 .
Notes:
- The target compound shares the 1,6,7-trimethyl motif with CB11 but differs in the 8-position substituent (o-tolyl vs. 2-aminophenyl).
- AZ-853 and AZ-861 prioritize 5-HT1A receptor binding via fluorinated arylpiperazinylalkyl chains at position 8, whereas the target compound’s o-tolyl group may favor lipophilicity and steric interactions .
Pharmacological Activity
2.2.1. Serotonin Receptor Modulation
- AZ-853 and AZ-861 : Both exhibit high 5-HT1A affinity (Ki = 0.6 nM and 0.2 nM, respectively). AZ-861 showed stronger agonism in functional assays, while AZ-853 demonstrated superior brain penetration and antidepressant efficacy in mice .
- Compound 3i : Displayed potent 5-HT1A activity (IC50 < 10 nM) and reduced immobility in the forced swim test (FST) at 2.5 mg/kg, surpassing diazepam in anxiolytic effects .
2.2.2. PDE Inhibition
- Most imidazo[2,1-f]purine-dione derivatives show weak PDE4B/PDE10A inhibition (IC50 > 1 µM).
Q & A
Q. What synthetic strategies are effective for constructing the imidazo[2,1-f]purinedione core?
The imidazo[2,1-f]purinedione scaffold can be synthesized via cyclocondensation of substituted purine precursors with aryl or alkyl amines. For example, Huisgen 1,3-dipolar cycloaddition (click chemistry) has been employed to introduce aryl substituents at the 8-position, using CuI catalysis and sodium ascorbate in tert-butanol/water mixtures . Optimization of reaction conditions (e.g., temperature, solvent ratios) is critical for yield improvement. Column chromatography with silica gel is commonly used for purification .
Q. How can spectroscopic methods validate the structural integrity of this compound?
- 1H/13C NMR : Key signals include downfield shifts for the o-tolyl aromatic protons (δ 7.2–7.5 ppm) and carbonyl carbons (δ 150–160 ppm). Methyl groups at positions 1,6,7 exhibit distinct singlet/triplet splitting patterns .
- HRMS : Confirm molecular formula (e.g., C₁₆H₁₈N₄O₂) with <2 ppm mass accuracy. ESI-MS in positive ion mode typically shows [M+H]+ peaks .
- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) confirm functional groups .
Q. What experimental design principles apply to optimizing synthesis protocols?
Use factorial design to systematically vary parameters (e.g., temperature, catalyst loading, reaction time). For example, a 2³ factorial design can identify interactions between variables, reducing the number of trials while maximizing yield . Post-hoc ANOVA analysis resolves significant factors, enabling targeted optimization .
Advanced Research Questions
Q. How do substituent modifications at the 8-position influence bioactivity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., fluorophenoxyethyl) enhance receptor binding affinity, while bulky substituents (e.g., tetrahydronaphthalenyl) reduce solubility . Computational docking (e.g., AutoDock Vina) can predict interactions with adenosine receptors, guiding rational design .
Q. What mechanistic insights explain contradictory yield data in similar synthetic routes?
Discrepancies in reported yields (e.g., 10% vs. 55% for analogous compounds) may arise from competing side reactions (e.g., imidazole ring oxidation) or incomplete purification. Kinetic studies (e.g., monitoring by HPLC) and transition-state modeling (DFT calculations) can identify rate-limiting steps and side pathways .
Q. How can AI-driven simulations enhance reaction optimization?
COMSOL Multiphysics integrated with machine learning algorithms (e.g., Bayesian optimization) enables real-time adjustment of flow reactor parameters (e.g., residence time, temperature gradients). Predictive models trained on historical data reduce trial-and-error experimentation, accelerating scale-up .
Q. What strategies improve aqueous solubility for in vivo studies?
- Pro-drug approaches : Introduce ionizable groups (e.g., phosphate esters) at the 7-methyl position.
- Cocrystallization : Co-formers like cyclodextrins or succinic acid enhance solubility via hydrogen bonding .
- Nanoformulation : Encapsulation in PEGylated liposomes improves bioavailability, as demonstrated in purine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
